molecular formula C9H12N2O B12983648 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol

Cat. No.: B12983648
M. Wt: 164.20 g/mol
InChI Key: OPTAKGUQLQNHTM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is a quinazoline derivative characterized by a partially hydrogenated bicyclic core (5,6,7,8-tetrahydroquinazoline) and a hydroxymethyl (-CH₂OH) substituent at the 2-position. Quinazolines are heterocyclic compounds with diverse pharmacological applications, including antitumor, antimicrobial, and anti-inflammatory activities . Synthetic routes for related tetrahydroquinazoline derivatives often involve cyclocondensation of α-aminoamidines with ketones or aldehydes under thermal conditions .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-ylmethanol

InChI

InChI=1S/C9H12N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h5,12H,1-4,6H2

InChI Key

OPTAKGUQLQNHTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=NC=C2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol typically involves the reaction of 2-aminobenzyl alcohol with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring system .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key derivatives of 5,6,7,8-tetrahydroquinazoline with varying substituents (Table 1) highlight trends in yield, melting point, and molecular interactions:

Compound ID Substituents (R₁, R₂) Yield (%) Melting Point (°C) Molecular Weight Key Observations
3b 4-Methoxybenzylidene, 4-Methoxyphenyl 65 143–144 493.62 Moderate yield; lower melting point due to methoxy groups reducing crystal lattice strength.
3c 4-Chlorobenzylidene, 4-Chlorophenyl 50 201–202 502.45 High melting point attributed to Cl’s strong intermolecular interactions (halogen bonding).
3d 4-Nitrobenzylidene, 4-Nitrophenyl 80 162–163 523.56 Highest yield; nitro groups enhance resonance stabilization during synthesis.
[Tetrahydroquinazolin-2-yl]boronic acid Boronic acid (-B(OH)₂) N/A N/A 178.00 Polar boronic acid group enables Suzuki coupling for bioconjugation.
N-[Tetrahydroquinazolin-2-yl]glycine Glycine (-NHCH₂COOH) N/A N/A 207.23 Amino acid side chain improves water solubility and peptide mimicry.

Key Insights :

  • Electron-withdrawing groups (e.g., -NO₂ in 3d) improve synthetic yields via resonance stabilization .
  • Halogen substituents (e.g., -Cl in 3c) increase melting points due to halogen bonding .
  • Hydrophilic groups (e.g., -B(OH)₂ or glycine) enhance solubility and biochemical interactions .

Functional Comparisons with Heterocyclic Analogs

Thiazoline-Tetralin Derivatives ()

Compounds like 4a–4k incorporate thiazoline rings and tetralin moieties, differing from the tetrahydroquinazoline core. These derivatives show:

  • Enhanced metabolic stability due to sulfur-containing rings.
  • Variable antitumor activity depending on aryl substituents (e.g., electron-withdrawing groups improve activity) .

Pyrrolidine-Methanol Derivatives ()

The compound [(3R,4R)-4-[(dimethylamino)methyl]-1-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]pyrrolidin-3-yl]methanol shares a methanol group but includes a trifluoromethyl-quinazoline core. The CF₃ group increases electronegativity and membrane permeability, while the pyrrolidine-methanol moiety adds conformational flexibility .

Biological Activity

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol features a bicyclic structure comprising a quinazoline ring and a hydroxymethyl group at the nitrogen position. The molecular formula is C9_9H12_12N2_2O, and it is often encountered in its hydrochloride form to enhance solubility and stability in aqueous solutions .

Structural Comparison

Compound NameStructural FeaturesUnique Properties
5,6,7,8-Tetrahydroquinazolin-2-ylmethanolBicyclic structure with hydroxymethyl groupHigh solubility and reactivity
2,4-Dichloro-5,6,7,8-tetrahydroquinazolineChlorine substituentsEnhanced stability
4-(5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzenesulfonamideSulfonamide functionalityPotential antibacterial activity

Synthesis

The synthesis of 5,6,7,8-tetrahydroquinazolin-2-ylmethanol typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method yields high purity and allows for further functionalization . The compound can also be synthesized through cyclocondensation reactions involving guanidine derivatives and aldehydes or ketones .

Enzyme Inhibition

Research indicates that 5,6,7,8-tetrahydroquinazolin-2-ylmethanol acts as an inhibitor of several key enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition of DHFR can lead to anticancer and antimicrobial effects .
  • Pantothenate Kinase : Another target for this compound that highlights its potential in treating tuberculosis and other infections .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), which pose serious health risks due to antibiotic resistance .

Antidiabetic Activity

Derivatives of 5,6,7,8-tetrahydroquinazolin-2-ylmethanol have been explored for their potential antidiabetic properties. They exhibit inhibitory effects on α-glucosidases and β-glucosidases, which are critical enzymes involved in carbohydrate metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Molecular docking studies have illustrated that 5,6,7,8-tetrahydroquinazolin-2-ylmethanol binds effectively to DHFR and pantothenate kinase. These interactions are essential for understanding its mechanism of action .
  • Antimicrobial Assays : In vitro assays have confirmed the compound's ability to inhibit the growth of E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
  • Antidiabetic Effects : Research has demonstrated that derivatives of this compound can significantly lower blood glucose levels by inhibiting glucose-metabolizing enzymes .

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